3-(METHYLNITROSAMINO)PROPIONITRILE

説明

Contextualizing 3-(METHYLNITROSAMINO)PROPIONITRILE within Nitrosamine (B1359907) Carcinogenesis

N-nitrosamines are a class of chemical compounds known for their carcinogenic properties in animals and suspected carcinogenicity in humans. nih.gov They exert their carcinogenic effects after metabolic activation by enzymes, such as cytochrome P450, into reactive electrophiles. These intermediates can then bind to DNA, forming DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer. nih.gov

MNPN exemplifies this mechanism. It is a potent carcinogen that induces tumor formation in various organs in laboratory animals. nih.govnih.gov The carcinogenicity of MNPN is underscored by its ability to methylate DNA. Following administration in F344 rats, MNPN leads to the formation of DNA adducts such as 7-methylguanine (B141273) and O⁶-methylguanine. nih.gov Research has shown that the highest concentrations of these methylated guanines are found in the nasal mucosa, irrespective of the administration route, which correlates with the high incidence of nasal cavity tumors observed in animal studies. nih.gov

Bioassays in F344 rats have demonstrated the powerful carcinogenic nature of MNPN. These studies have shown that subcutaneous injection of MNPN induces a high incidence of malignant tumors. nih.gov

Tumor Incidence in F344 Rats Following MNPN Administration (Study 1)

| Treatment Group | Total Dose (mmol/rat) | Primary Tumor Site | Tumor Incidence |

|---|---|---|---|

| Male Rats | 0.23 | Nasal Cavity (Malignant) | 86% (18/21) |

| Female Rats | 0.23 | Nasal Cavity (Malignant) | 71% (15/21) |

| Male/Female Rats | 0.055 | Liver | 43% (9/21) |

Data sourced from studies on the tumorigenic properties of MNPN in F344 rats. nih.gov

A separate study further confirmed MNPN's potent carcinogenicity, where all treated rats developed tumors within 24 weeks. nih.gov The compound induced tumors in multiple organs, highlighting its systemic carcinogenic potential. nih.gov

Tumor Incidence in F344 Rats Following MNPN Administration (Study 2)

| Organ | Tumor Incidence (Number of Rats) |

|---|---|

| Esophagus | 27 |

| Nasal Cavity | 21 |

| Tongue | 11 |

| Pharynx/Forestomach | 2 |

Results from a study where 30 F344 rats were treated with MNPN. Twenty-six of the rats developed tumors in at least two different organs. nih.gov

Significance of this compound in Betel Quid Associated Health Risks

The chewing of betel quid, which often includes areca nut, betel leaf, and slaked lime, is a widespread practice globally, particularly in South and Southeast Asia. researchgate.netpublichealthlawcenter.org This habit is strongly associated with an increased risk of oral and esophageal cancers. publichealthlawcenter.org The areca nut contains alkaloids, primarily arecoline (B194364), which can undergo nitrosation in the human oral cavity to form N-nitrosamines. researchgate.netnih.gov

MNPN is one of the key areca-derived nitrosamines formed through this process. nih.gov It is generated from the major areca alkaloid, arecoline, under mild nitrosation conditions that can occur during betel quid chewing. nih.gov The likelihood of its formation may increase when tobacco is added to the quid. nih.gov

The direct relevance of MNPN to human health is underscored by its detection in the saliva of betel quid chewers, with levels reported to range from 0.5 to 11.4 micrograms per liter. nih.gov This finding provides a crucial link between the practice of chewing betel quid and exposure to a potent, metabolically activated carcinogen. nih.gov The presence of MNPN in saliva demonstrates that individuals who chew betel quid are exposed to this carcinogen, which contributes to the elevated cancer risk associated with this habit. nih.govnih.gov

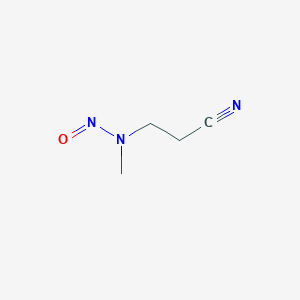

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(2-cyanoethyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDLDFBKYBGNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975579 | |

| Record name | N-(2-Cyanoethyl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylnitrosoaminopropionitrile is a light yellow liquid. (NTP, 1992) | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

216 to 217 °F at 0.04 mmHg (NTP, 1992) | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

60153-49-3 | |

| Record name | 3-METHYLNITROSOAMINOPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Methylnitrosoamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60153-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylnitrosamino)propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060153493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Cyanoethyl)-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-NITROSOMETHYLAMINO)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH5H2T1W5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental and Biological Occurrence of 3 Methylnitrosamino Propionitrile

Detection in Human Biological Samples

Salivary Presence in Betel Quid Chewers

The compound 3-(Methylnitrosamino)propionitrile (MNPN) has been identified in the saliva of individuals who chew betel quid. nih.govcymitquimica.comscbt.compharmaffiliates.com Research has shown that the concentration of this potent carcinogen in the saliva of chewers can range from 0.5 to 11.4 micrograms per liter. nih.gov The presence of MNPN in saliva is significant as it suggests that the compound is formed during the act of chewing betel quid, particularly when tobacco is included in the quid. nih.govnih.gov The conditions within the oral cavity of those who chew betel quid are believed to be conducive to the formation of MNPN. nih.govoup.com

One study detected N-nitrosoguvacoline in the saliva of betel quid chewers at levels of 2.2 to 350 parts per billion. nih.gov When tobacco is part of the quid, other tobacco-specific nitrosamines are also found. nih.gov In contrast, another study did not detect MNPN in the saliva of current betel quid users in Taiwan. nih.gov However, a separate study reported the presence of MNPN in the saliva of betel quid chewers residing in New York. nih.gov

Interactive Table: Detection of this compound in Saliva

| Study Population | Compound Detected | Concentration Range | Reference |

| Betel Quid Chewers | This compound (MNPN) | 0.5 - 11.4 µg/L | nih.gov |

| Betel Quid Chewers | N-nitrosoguvacoline | 2.2 - 350 ppb | nih.gov |

| Betel Quid Chewers (New York) | This compound (MNPN) | Present | nih.gov |

| Betel Quid Chewers (Taiwan) | This compound (MNPN) | Not Detected | nih.gov |

Formation Pathways of this compound

N-Nitrosation of Arecoline (B194364)

The formation of this compound is a result of the N-nitrosation of arecoline, which is the primary alkaloid present in the areca nut, a key component of betel quid. nih.govoup.comresearchgate.net This chemical transformation occurs under mild nitrosation conditions. nih.gov In vitro experiments have demonstrated that the N-nitrosation of arecoline leads to the production of not only MNPN but also N-nitrosoguvacoline (NGL) and 3-(methylnitrosamino)propionaldehyde. oup.comnih.govnih.gov

The process can be simulated under physiological conditions, for instance, by reacting arecoline with sodium nitrite (B80452) in an acidic environment (pH 2-3) at 37°C, which mimics the conditions in the stomach. It is hypothesized that during the chewing of betel quid, the conditions in the oral cavity facilitate the nitrosation of arecoline, leading to the in vivo formation of these nitrosamines. nih.govoup.comjohnshopkins.edu

Interactive Table: Products of Arecoline N-Nitrosation

| Precursor | Reaction | Products | Reference |

| Arecoline | N-Nitrosation | This compound (MNPN) | nih.govoup.com |

| Arecoline | N-Nitrosation | N-Nitrosoguvacoline (NGL) | oup.comnih.gov |

| Arecoline | N-Nitrosation | 3-(Methylnitrosamino)propionaldehyde (MNPA) | oup.comnih.gov |

Metabolic Biotransformation of 3 Methylnitrosamino Propionitrile

In Vivo Metabolism Pathways

The in vivo metabolism of 3-(methylnitrosamino)propionitrile is characterized by hydroxylation reactions at the α-methylene and α-methyl positions, processes primarily mediated by cytochrome P450 enzymes. These initial steps are critical for both the bioactivation and detoxification of the compound.

α-Methylene Hydroxylation and α-Methyl Hydroxylation

Metabolic activation of this compound occurs through α-hydroxylation. This process can happen at either the methylene or methyl group adjacent to the nitroso group. α-Methylene hydroxylation of MNPN leads to the formation of an unstable intermediate that can methylate DNA, resulting in adducts such as 7-methylguanine (B141273) and O⁶-methylguanine nih.gov. These have been detected in the DNA of the liver, esophagus, and nasal mucosa of rats treated with MNPN nih.gov.

Conversely, α-methyl hydroxylation results in the formation of 2-cyanoethyldiazohydroxide, another reactive intermediate nih.gov. This species is capable of cyanoethylating DNA, leading to the formation of adducts like 7-(2-cyanoethyl)guanine (B35090) and O⁶-(2-cyanoethyl)guanine nih.gov. Research has shown that the highest levels of these adducts are found in the nasal cavity of rats, a primary target for the carcinogenic effects of MNPN nih.gov.

A model compound precursor for α-methyl hydroxylation, 3-(carbethoxynitrosamino)-propionaldehyde, has been shown to react with deoxyguanosine and DNA to form cyclic 1,N²-propanodeoxyguanosine adducts nih.gov.

Role of Cytochrome P450 Enzymes in Nitrosamine (B1359907) Activation

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, play a pivotal role in the metabolic activation of nitrosamines, including this compound hpa.gov.twnih.gov. These enzymes are responsible for the initial α-hydroxylation step that converts the procarcinogen into a reactive electrophile capable of binding to cellular macromolecules like DNA nih.gov. The specific CYP isoforms involved in the metabolism of MNPN have not been fully elucidated, but studies on similar nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), indicate the involvement of enzymes like CYP1A2 and CYP2E1 in their bioactivation nih.gov. The activity of these enzymes can significantly influence the tissue-specific carcinogenicity of nitrosamines nih.gov. The distribution and activity of CYP enzymes in different tissues can explain why certain organs are more susceptible to the carcinogenic effects of specific nitrosamines nih.gov.

Identification of Key Metabolites

The metabolic pathways of this compound result in the formation of several key metabolites that can be detected in biological fluids. The identification of these metabolites provides insights into the biotransformation and disposition of the parent compound.

N-Nitrosonipecotic Acid Excretion

While direct evidence for the excretion of N-Nitrosonipecotic Acid as a metabolite of this compound is not explicitly detailed in the provided search results, the metabolism of structurally related compounds often involves oxidation and subsequent excretion of acidic metabolites. Further research would be needed to definitively identify N-Nitrosonipecotic Acid as a urinary metabolite of MNPN.

Detoxification and Conjugation Mechanisms

In addition to metabolic activation, organisms possess detoxification pathways to neutralize reactive metabolites and facilitate their elimination from the body. Conjugation with endogenous molecules is a key detoxification strategy.

N-Acetylcysteine Conjugation

N-Acetylcysteine (NAC) is a precursor to glutathione (B108866), a major antioxidant and a key molecule in the detoxification of xenobiotics mdpi.com. The conjugation of reactive electrophiles with glutathione, followed by conversion to mercapturic acids (N-acetylcysteine conjugates), is a well-established detoxification pathway researchgate.net. This process, known as the mercapturic acid pathway, has been identified in the metabolism of other nitriles nih.gov. While the direct conjugation of MNPN or its reactive metabolites with N-acetylcysteine has not been explicitly demonstrated in the provided search results, it represents a plausible detoxification mechanism given the established role of this pathway for similar compounds.

Mercapturic Acid Formation

The mercapturic acid pathway represents a crucial Phase II detoxification mechanism for a wide array of electrophilic compounds. This multi-step process involves the conjugation of the xenobiotic with the endogenous antioxidant glutathione (GSH), followed by a series of enzymatic modifications that culminate in the formation of a water-soluble N-acetylcysteine conjugate, readily excretable in urine. While this pathway is well-established for many carcinogens, its specific role in the metabolism of this compound is an area of ongoing investigation.

The Enzymatic Cascade of Mercapturic Acid Synthesis:

The formation of mercapturic acids is a sequential process catalyzed by a series of enzymes, as detailed in the table below.

| Enzyme | Role in the Mercapturic Acid Pathway |

| Glutathione S-transferases (GSTs) | Catalyze the initial and rate-limiting step: the conjugation of the electrophilic xenobiotic with the thiol group of glutathione. |

| γ-Glutamyltransferase (GGT) | Removes the glutamate residue from the glutathione conjugate. |

| Dipeptidases | Cleave the glycine residue from the resulting cysteinyl-glycine conjugate. |

| N-Acetyltransferase (NAT) | Acetylates the free amino group of the cysteine conjugate, forming the final mercapturic acid. |

Research Findings on Mercapturic Acid Formation of Related Compounds:

Direct and detailed research on the mercapturic acid formation of this compound is limited in publicly available scientific literature. However, studies on analogous compounds found in similar biological contexts, such as arecoline (B194364) from the betel quid, offer valuable insights. Research has identified mercapturic acid derivatives of arecoline and its metabolites in vivo, suggesting that this detoxification pathway is active for compounds present in the saliva of betel quid chewers, where MNPN is also found.

The prevailing hypothesis is that MNPN, or its electrophilic metabolites, can serve as a substrate for glutathione S-transferases, initiating the cascade that leads to the formation of a corresponding mercapturic acid. The identification and quantification of such a metabolite in urine would serve as a valuable biomarker for exposure to MNPN and the engagement of this specific detoxification route.

Molecular Mechanisms of 3 Methylnitrosamino Propionitrile Induced Carcinogenesis

DNA Adduct Formation and Repair

The metabolic activation of MNPN generates reactive electrophilic species that can covalently bind to DNA, forming DNA adducts. These adducts are critical lesions that can interfere with DNA replication and transcription, leading to mutations if not properly repaired.

A primary mechanism of MNPN-induced DNA damage is cyanoethylation. Metabolic α-hydroxylation of MNPN is thought to produce 2-cyanoethyldiazohydroxide, a reactive intermediate that can cyanoethylate DNA bases. aacrjournals.org In vivo studies in F344 rats have demonstrated the formation of cyanoethylated DNA adducts in various tissues, including the liver, nasal mucosa, and esophagus, with the highest levels detected in the nasal cavity, a primary target for MNPN's carcinogenic effects. aacrjournals.org This process involves the addition of a 2-cyanoethyl group to the DNA molecule. aacrjournals.org

Several specific DNA adducts resulting from the interaction of MNPN with DNA have been identified, providing insight into its mutagenic potential. The formation of these adducts is a crucial first step in the carcinogenic process initiated by this compound. cymitquimica.com

Cyanoethyl Adducts: The most prominently identified cyanoethyl adducts are 7-(2-cyanoethyl)guanine (B35090) and O6-(2-cyanoethyl)guanine . nih.govaacrjournals.org These adducts have been synthesized and characterized, serving as markers for DNA damage by MNPN. nih.gov The formation of O6-(2-cyanoethyl)guanine is considered particularly significant due to the known miscoding potential of adducts at the O6-position of guanine (B1146940). nih.gov

Methyl Adducts: Although direct in vivo evidence for specific methyl adducts from MNPN is still being fully elucidated, the metabolic pathways of similar N-nitroso compounds strongly suggest the formation of 7-methylguanine (B141273) and O6-methylguanine . nih.govnih.gov O6-methylguanine is a highly mutagenic lesion that can lead to G:C to A:T transition mutations if not repaired before DNA replication. nih.gov The formation of these methylated bases has been observed in various tissues following exposure to other carcinogenic nitrosamines. nih.gov

The following table summarizes the key DNA adducts formed by 3-(methylnitrosamino)propionitrile:

| Adduct Type | Specific Adduct | Position of Modification | Significance |

| Cyanoethyl | 7-(2-cyanoethyl)guanine | N7 of Guanine | Marker of MNPN exposure |

| Cyanoethyl | O6-(2-cyanoethyl)guanine | O6 of Guanine | Potentially miscoding lesion |

| Methyl | 7-methylguanine | N7 of Guanine | Major methylation product |

| Methyl | O6-methylguanine | O6 of Guanine | Highly mutagenic, leads to transition mutations |

Genotoxic Effects

The formation of DNA adducts by MNPN directly leads to a range of genotoxic effects, which are the underlying cause of its carcinogenicity.

MNPN has been shown to be a potent mutagen. who.int Its ability to induce mutations is a direct consequence of the formation of DNA adducts, particularly those at positions that interfere with the fidelity of DNA replication. For instance, the O6-alkylguanine adducts are well-known for their miscoding properties, leading to point mutations. The mutagenic potential of MNPN has been demonstrated in various experimental systems, highlighting its capacity to initiate the genetic changes necessary for cancer development.

Exposure to alkylating agents like MNPN can lead to the formation of DNA single-strand breaks (SSBs). nih.govnih.gov These breaks can arise directly from the chemical instability of certain DNA adducts or as intermediates during the cellular repair of these lesions. If the density of SSBs is high, it can lead to the formation of double-strand breaks. elifesciences.org While direct evidence for DNA cross-links induced by MNPN is less established, the formation of N1-guanine-N3-cytosine interstrand crosslinks is a known consequence of some alkylating agents. nih.gov These types of DNA damage are highly cytotoxic and can lead to gross chromosomal rearrangements, further contributing to the genomic instability characteristic of cancer cells.

The following table outlines the primary genotoxic effects of this compound:

| Genotoxic Effect | Mechanism | Consequence |

| Mutagenicity | Formation of miscoding DNA adducts (e.g., O6-alkylguanine) | Point mutations (e.g., G:C to A:T transitions) |

| DNA Single-Strand Breaks | Instability of DNA adducts and enzymatic repair processes | Disruption of DNA replication and transcription, potential for double-strand breaks |

| DNA Cross-Links | Covalent linkage of DNA strands | Inhibition of DNA replication and transcription, induction of chromosomal aberrations |

Impact on Cell Cycle Progression

The progression of the cell cycle is a tightly regulated process involving a series of checkpoints that ensure genomic integrity before a cell divides. Carcinogens like nitrosamines can disrupt this regulation, leading to uncontrolled cell proliferation. Exposure to certain nitrosamines has been shown to induce cell cycle arrest, particularly at the G1/S phase transition. researchgate.netresearchgate.net This arrest is often a cellular defense mechanism in response to DNA damage, preventing the replication of mutated DNA.

However, this checkpoint can be overcome. Key regulators of the G1/S transition include cyclin-dependent kinases (CDKs) like CDK2 and CDK4, and their corresponding cyclins, such as Cyclin D1 and Cyclin E. mdpi.com The activity of these complexes can be inhibited by CDK inhibitors, leading to G1 arrest. nih.gov If the DNA damage induced by a carcinogen is not repaired, mutations in genes that control these checkpoints, such as TP53, can allow cells to bypass the arrest and continue to divide, propagating the genetic damage and promoting tumorigenesis. nih.gov While direct studies on MNPN are limited, related nitrosamines are known to cause DNA damage that triggers these cell cycle responses. researchgate.net The cellular response to such damage involves a complex interplay of signaling pathways that determine whether a cell will arrest for repair, or undergo apoptosis.

| Regulator Type | Examples | Function in G1/S Transition |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4, CDK6 | Drive the cell cycle forward by phosphorylating target proteins. |

| Cyclins | Cyclin D1, Cyclin E | Bind to and activate CDKs in a phase-specific manner. |

| CDK Inhibitors (CDKIs) | p21, p27 | Inhibit the activity of CDK-cyclin complexes, causing cell cycle arrest. |

| Tumor Suppressors | p53, Rb | Regulate checkpoints; p53 can induce p21, and Rb controls E2F transcription factors. |

Cellular and Epigenetic Responses

Gene Expression Alterations (e.g., oncogenes like RAS, tumor suppressor genes like TP53)

A primary mechanism of nitrosamine-induced carcinogenesis involves the alteration of critical genes that regulate cell growth and death. Following metabolic activation, nitrosamines act as alkylating agents that form adducts with DNA, leading to mutations if not repaired. mdpi.comnih.gov These mutations frequently target key oncogenes and tumor suppressor genes.

Studies on nitrosamines structurally similar to MNPN have shown that they can cause mutations in the RAS family of oncogenes and the TP53 tumor suppressor gene. nih.gov For instance, the tobacco-specific nitrosamine (B1359907) NNK is known to induce mutations in the K-Ras gene. nih.gov Alterations in TP53, often called the "guardian of the genome," are pivotal in cancer development as they disrupt essential functions like DNA repair, cell cycle arrest, and apoptosis, leading to genomic instability and unchecked cell proliferation. nih.gov The expression of microRNAs, which can regulate these genes, is also influenced by p53 status, adding another layer of complexity to the carcinogenic process. nih.gov

MicroRNA Dysregulation (e.g., miR-22, miR-886-3p)

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally and are frequently dysregulated in cancer. nih.gov Exposure to carcinogens can alter miRNA expression profiles, contributing to tumorigenesis. For example, miR-22 has been identified as a regulator of pro-inflammatory responses and has been shown to be upregulated in response to cellular stress, where it can influence cell survival and expansion. nih.gov In some contexts, miR-22 acts as a tumor suppressor by inhibiting cancer cell proliferation. nih.gov In other scenarios, it can be involved in processes that promote inflammation. mdpi.com

Dysregulation of other miRNAs, such as miR-34a, has also been linked to cellular responses to damage and is directly induced by the tumor suppressor p53. nih.govmdpi.com The alteration of specific miRNAs following exposure to environmental carcinogens can impact a wide range of cellular pathways, including those related to cell growth, differentiation, and apoptosis, thereby playing a significant role in the initiation and progression of cancer. mdpi.comresearchgate.net

Induction of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is crucial for cancer invasion and metastasis. Exposure to carcinogens can trigger EMT. For instance, the tobacco-specific nitrosamine NNK has been shown to alter the proteome of malignant epithelial cells, affecting structural proteins that are key to the EMT process. These changes can promote the survival and progression of tumor cells.

Oxidative Stress and Reactive Oxygen Species Production

The metabolic activation of nitrosamines is a process that can generate reactive oxygen species (ROS). nih.gov ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can cause widespread cellular damage. nih.govwikipedia.org This damage includes the induction of DNA single-strand breaks, lipid peroxidation, and the formation of protein adducts. nih.gov

The resulting state of oxidative stress is a significant contributor to carcinogenesis. nih.gov The genotoxicity of tobacco-specific nitrosamines like NNK and NNN is potentiated by oxygen radicals, which mediate the DNA damage. nih.gov This suggests that MNPN, through its metabolism, likely induces a state of oxidative stress that contributes to its carcinogenic effect by causing direct damage to DNA and other cellular macromolecules, further driving genetic and epigenetic instability.

| Mechanism | Key Molecular Events | Cellular Consequence |

|---|---|---|

| Impact on Cell Cycle | Disruption of G1/S checkpoint regulators (CDKs, Cyclins, p53). | Uncontrolled cell proliferation. |

| Gene Expression Alterations | Mutations in oncogenes (e.g., RAS) and tumor suppressor genes (e.g., TP53). | Activation of growth-promoting pathways and inactivation of cell death/repair pathways. |

| Epigenetic Modifications | Formation of DNA adducts (O6-methylguanine), altered DNA methylation patterns. | Aberrant silencing or activation of cancer-related genes. |

| MicroRNA Dysregulation | Altered expression of miRNAs like miR-22, miR-34a. | Disruption of post-transcriptional gene regulation networks. |

| Induction of EMT | Loss of epithelial markers, gain of mesenchymal markers. | Increased cell migration, invasion, and metastasis. |

| Oxidative Stress | Production of Reactive Oxygen Species (ROS). | Damage to DNA, proteins, and lipids; genomic instability. |

Inflammatory Pathways Activation (e.g., prostaglandin E2, interleukin-6, TNF-β1, NF-κB)

Direct experimental evidence specifically delineating the activation of inflammatory pathways such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), tumor necrosis factor-beta 1 (TNF-β1), and nuclear factor-kappa B (NF-κB) by this compound (MNPN) is not extensively available in the current scientific literature. However, based on the known mechanisms of N-nitroso compounds and other genotoxic carcinogens, a plausible hypothesis is that MNPN can indirectly trigger these inflammatory cascades as a consequence of its metabolic activation and the resulting cellular damage.

The carcinogenic activity of many N-nitroso compounds is initiated through metabolic activation, leading to the formation of reactive electrophilic species that can alkylate DNA and other macromolecules. This process can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Oxidative stress is a known activator of inflammatory signaling pathways. nih.gov

DNA damage, a primary consequence of MNPN exposure, can also trigger inflammatory responses. nih.gov Cells possess intricate DNA damage response (DDR) pathways that can, in turn, activate pro-inflammatory signaling. For instance, the activation of NF-κB, a key regulator of inflammation, can be initiated by genotoxic stress. nih.gov NF-κB activation can lead to the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines like IL-6 and enzymes involved in the synthesis of inflammatory mediators like PGE2. nih.govnih.gov

Prostaglandin E2 (PGE2): PGE2 is a potent lipid mediator that has been implicated in various stages of carcinogenesis, including cell proliferation, angiogenesis, and immunosuppression. frontiersin.orgencyclopedia.pubnih.gov In the context of chemical carcinogenesis, increased levels of PGE2 can create a pro-tumorigenic microenvironment. researchgate.net It is conceivable that the cellular stress and damage induced by MNPN could lead to the upregulation of cyclooxygenase-2 (COX-2), the key enzyme in PGE2 synthesis, thereby promoting a chronic inflammatory state conducive to tumor development. frontiersin.org

Interleukin-6 (IL-6) and TNF-β1: These are pleiotropic cytokines that play complex roles in inflammation and cancer. Chronic production of IL-6 is associated with the development of various cancers, and it can be induced by transcription factors like NF-κB. nih.govnih.gov Similarly, TNF-β1 (lymphotoxin-alpha) is a pro-inflammatory cytokine that can contribute to a tumor-promoting microenvironment. The tissue damage and cell death resulting from MNPN's genotoxicity could lead to the release of danger signals that stimulate immune cells to produce these and other inflammatory cytokines.

NF-κB: As a central transcription factor in the inflammatory response, NF-κB is a critical link between carcinogenesis and inflammation. nih.gov Its activation by carcinogens can inhibit apoptosis, thereby allowing the survival of genetically damaged cells, and promote cell proliferation and angiogenesis. nih.gov The DNA alkylating activity of MNPN is a type of genotoxic stress that has been shown to activate NF-κB signaling pathways. nih.gov

While direct studies on MNPN are lacking, the established role of inflammation in cancers induced by other N-nitroso compounds suggests that these pathways are likely to be relevant. For example, in models of intestinal inflammation, the formation of carcinogenic N-nitroso compounds has been demonstrated, highlighting the link between inflammation and this class of carcinogens. nih.gov

Mechanisms of Tumor Promotion and Co-carcinogenesis

There is a lack of specific studies that categorize this compound (MNPN) strictly as a tumor promoter or a co-carcinogen within the classical two-stage model of carcinogenesis (initiation and promotion). However, the potent carcinogenicity of MNPN, as demonstrated in animal models, suggests that it likely functions as a "complete carcinogen," possessing both tumor-initiating and promoting properties. nih.gov

A study in F344 rats demonstrated that subcutaneous injection of MNPN resulted in a 100% tumor incidence within 24 weeks, with malignancies developing in the esophagus, nasal cavity, and tongue. nih.gov This powerful carcinogenic activity indicates that MNPN can drive the entire process of tumorigenesis from initiation to the development of palpable tumors.

The mechanisms underlying the probable tumor-promoting effects of MNPN can be inferred from its known genotoxic actions and the activities of other related N-nitroso compounds.

Sustained Cell Proliferation: A key aspect of tumor promotion is the clonal expansion of initiated cells. nih.gov The DNA damage induced by MNPN can lead to cell death, which in turn can trigger a compensatory proliferative response in the surrounding tissue. If initiated cells (those with mutations from the initial DNA damage) participate in this proliferation, it can lead to their clonal expansion and the formation of a preneoplastic lesion.

Induction of Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in the synthesis of polyamines, which are essential for cell growth and proliferation. The induction of ODC activity is a well-established hallmark of tumor promotion by various chemical carcinogens. nih.govnih.gov Overexpression of ODC has been shown to be sufficient for tumor promotion in some models. nih.gov Although not directly demonstrated for MNPN, other N-nitroso compounds have been shown to induce ODC activity, suggesting a potential mechanism for MNPN's carcinogenic effects. nih.gov

Oxidative Stress: As mentioned previously, the metabolism of N-nitroso compounds can generate oxidative stress. nih.gov A sustained state of oxidative stress can contribute to tumor promotion by damaging cellular macromolecules, altering signal transduction pathways, and creating a chronic inflammatory environment that is conducive to tumor growth. nih.gov

The table below summarizes the potent carcinogenic effects of MNPN in an animal model, which supports its role as a complete carcinogen.

| Organ | Tumor Incidence in F344 Rats (%) |

| Esophagus | 90% (27/30) |

| Nasal Cavity | 70% (21/30) |

| Tongue | 37% (11/30) |

| Pharynx/Forestomach | 7% (2/30) |

| Data from Wenke et al., Carcinogenesis, 1984. nih.gov |

In Vivo Carcinogenicity Studies of 3 Methylnitrosamino Propionitrile

Rodent Models of Carcinogenesis

The carcinogenic effects of 3-(methylnitrosamino)propionitrile (MNPN), a compound found in betel quid, have been investigated in several rodent models. These studies are crucial for understanding its potential risk to humans.

Mouse Skin Carcinogenesis Studies

In studies evaluating its role as a tumor initiator on mouse skin, MNPN exhibited only weak local activity. nih.gov This suggests that while direct application to the skin may not result in significant tumor formation at the site of contact, the systemic effects after absorption are of greater concern.

Rat Oral Mucosa Carcinogenesis Studies

The tumorigenic potential of MNPN in the oral mucosa of rats was tested through direct application. nih.gov When aqueous solutions of MNPN were swabbed onto the oral cavity of rats twice daily for up to 61 weeks, only one oral tumor was observed in a group of 30 animals. nih.gov This indicates a low rate of local tumor induction in the oral cavity under these experimental conditions.

Induction of Lung Adenomas and Adenocarcinomas

Despite its weak local effects on mouse skin, the application of MNPN led to the development of multiple distant tumors in the lungs of the animals. nih.gov Further studies in F344 rats demonstrated that MNPN is a potent inducer of lung tumors. In one study, swabbing the oral cavity of rats with MNPN resulted in lung adenomas in 13% of the animals. nih.gov

Pancreatic Adenoma Induction

Comparative Carcinogenicity Assessments

To better understand the carcinogenic potency of MNPN, its effects have been compared with those of the well-characterized tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).

Comparison with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

Comparative studies have shown that both MNPN and NNK are potent organ-specific carcinogens, regardless of the method of administration. nih.gov

In mouse skin studies, both compounds showed weak local tumor-initiating activity. nih.gov However, both led to the formation of distant lung tumors. nih.gov

When applied to the oral mucosa of rats, both MNPN and NNK resulted in a low incidence of oral tumors, with each compound inducing only one tumor in groups of 30 rats. nih.gov However, their systemic carcinogenic effects were significant. MNPN induced nasal tumors in 80% of rats, lung adenomas in 13%, liver tumors in 10%, and esophageal papillomas in 7%. nih.gov In the same study, NNK induced lung adenomas and/or adenocarcinomas in 90% of the rats, nasal tumors in 43%, and liver adenomas/adenocarcinomas in 30%. nih.gov These results underscore that both nitrosamines are powerful carcinogens with specific target organs, with NNK showing a particularly high potency for inducing lung tumors. nih.gov

| Compound | Animal Model | Application Route | Local Tumor Induction | Distant Tumor Induction (Selected Organs) |

| This compound (MNPN) | Mouse | Skin | Weak | Lung (multiple tumors) |

| Rat | Oral Mucosa | Low (1/30) | Nasal (80%), Lung (13%), Liver (10%), Esophagus (7%) | |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Mouse | Skin | Weak | Lung |

| Rat | Oral Mucosa | Low (1/30) | Lung (90%), Nasal (43%), Liver (30%) |

Comparison with 3-(methylnitrosamino)propionaldehyde (MNPA)

The carcinogenic properties of MNPN have been considered in the context of other Areca-derived nitrosamines, such as 3-(methylnitrosamino)propionaldehyde (MNPA). While MNPN is established as a potent carcinogen, studies on MNPA in F344 rats have also demonstrated its carcinogenicity.

In a bioassay where MNPA was subcutaneously injected into F344 rats, tumors were observed in the lung, liver, nasal cavity, forestomach, and kidneys of the treated animals, with no such tumors in the control group. The incidence of lung tumors was statistically significant. This study concluded that MNPA is a carcinogen in F344 rats.

A direct comparative study of the carcinogenic potency of MNPN and MNPA under identical experimental conditions has not been extensively reported in the available scientific literature. However, existing data on their individual carcinogenic profiles in F344 rats indicate that both compounds are capable of inducing tumors in multiple organs. MNPN appears to have a strong tropism for the nasal cavity at higher doses and the liver at lower doses, while MNPA has been shown to induce tumors in a wider range of organs, with a significant incidence in the lungs.

Developmental Toxicity and Embryotoxicity Research

A comprehensive search of the available scientific literature did not yield any specific studies focused on the developmental and embryotoxicity of this compound. While research exists on the toxicological profiles of other nitriles and nitrosamines, the strict focus of this article on MNPN precludes the inclusion of such data. Therefore, there is a notable gap in the scientific understanding of the potential effects of MNPN on embryonic and fetal development.

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | MNPN |

| 3-(methylnitrosamino)propionaldehyde | MNPA |

| 7-methylguanine (B141273) |

In Vitro Cellular and Molecular Investigations of 3 Methylnitrosamino Propionitrile

Effects on Oral Epithelial Cells and Fibroblasts

While the parent compound, arecoline (B194364), has been extensively studied for its effects on oral cells, specific in vitro research focusing solely on 3-(methylnitrosamino)propionitrile's impact on the proliferation, migration, and collagen synthesis of human oral epithelial cells and fibroblasts is not extensively detailed in the available scientific literature. Studies frequently focus on the genotoxic and carcinogenic properties of MNPN in vivo or the effects of areca nut extracts as a whole. oup.comnih.gov

Cell Proliferation and Viability Modulation

Specific studies detailing the direct modulatory effects of isolated this compound on the proliferation and viability of cultured oral epithelial cells and fibroblasts are limited. Research has more commonly investigated the effects of its precursor, arecoline, which has been shown to have a dual effect: stimulating fibroblast proliferation at low concentrations while being cytotoxic at higher concentrations. oup.com

Alterations in Cell Migration, Attachment, and Spreading

Direct experimental data on the influence of this compound on the migration, attachment, and spreading of oral fibroblasts and epithelial cells is not prominently available. The precursor alkaloid, arecoline, has been documented to inhibit these cellular processes in human gingival fibroblasts, which is a key mechanism in the pathology of oral submucous fibrosis. oup.com

Impact on Collagen Synthesis

The specific impact of this compound on collagen synthesis by oral fibroblasts in vitro remains an area with limited dedicated research. The stimulation of collagen synthesis is a known effect of arecoline and a critical factor in the development of oral submucous fibrosis, a precancerous condition. oup.com However, studies isolating the effect of the MNPN metabolite on this specific cellular function are not widely reported.

Genotoxicity Testing in Cultured Cells (e.g., Salmonella typhimurium, Chinese hamster ovary cells)

This compound is established as an areca nut-specific nitrosamine (B1359907) and a potent carcinogen. bu.edu Its carcinogenicity is fundamentally linked to its ability to induce genetic damage. While comprehensive data from standardized bacterial and mammalian cell-based genotoxicity assays are not always detailed, its mechanism of action points towards significant genotoxic potential.

Areca nut extracts, which lead to the formation of MNPN, have been shown to be mutagenic and genotoxic in various short-term assay systems, including those using Chinese hamster ovary (CHO) cells. nih.gov For instance, areca nut-induced genotoxicity in CHO cells has been linked to the production of reactive oxygen species and deregulation of cellular components. nih.gov However, specific mutagenicity assay results for isolated MNPN in the Salmonella typhimurium (Ames test) or detailed chromosomal aberration studies in CHO cells are not extensively published, with research often focusing on the broader effects of betel quid ingredients or in vivo outcomes. oup.com

Mechanistic Studies in Human Cell Lines (e.g., HepG2, OSCC cells)

While direct mechanistic studies of MNPN on human cell lines such as the liver-derived HepG2 or oral squamous cell carcinoma (OSCC) cells are not widely documented, significant insight into its molecular mechanism comes from in vivo studies that analyzed its effects at a molecular level. These studies reveal that the primary mechanism of MNPN's carcinogenicity is its ability to damage DNA through the formation of covalent adducts.

Following administration in F344 rats, MNPN has been shown to methylate and cyanoethylate DNA, a hallmark of genotoxic chemical carcinogens. The highest levels of these DNA adducts were found in the nasal mucosa, a primary target for MNPN-induced tumors, regardless of the administration route. nih.gov This indicates that MNPN is metabolically activated to a reactive species that binds to DNA, leading to mutations if not repaired. The key DNA adducts identified are 7-methylguanine (B141273) and O⁶-methylguanine. nih.gov The formation of O⁶-methylguanine is particularly significant as it is a highly miscoding lesion strongly associated with the initiation of cancer.

The table below summarizes the levels of DNA methylation in various tissues of F344 rats after treatment with MNPN, illustrating the compound's systemic genotoxic potential and its potent activity in specific target organs.

Table 1: Levels of Methylated Guanine (B1146940) Adducts in Tissues of F344 Rats

| Tissue | 7-methylguanine (μmol/mol guanine) | O⁶-methylguanine (μmol/mol guanine) |

| Nasal Mucosa | 1550 | 115 |

| Liver | 320 | 25 |

| Esophagus | 130 | 8 |

This table is generated based on data from in vivo studies on F344 rats and is intended to illustrate the mechanistic action of MNPN. The data represents the genotoxic potential of the compound at a molecular level.

Biomarkers of Exposure and Carcinogenic Effect for 3 Methylnitrosamino Propionitrile

DNA Adducts as Biomarkers

Exposure to 3-(Methylnitrosamino)propionitrile leads to the formation of DNA adducts, which are pieces of the chemical that become attached to DNA. This process is considered a key step in the initiation of cancer. Research has shown that MNPN is a potent methylating agent of DNA in F344 rats. nih.gov The metabolic activation of MNPN is believed to proceed through α-hydroxylation, leading to the formation of reactive intermediates that can then bind to DNA. nih.gov

Studies involving the administration of MNPN to F344 rats have successfully identified several DNA adducts in various tissues. The formation of these adducts demonstrates a direct genotoxic effect and serves as a biomarker of the biologically effective dose of this carcinogen.

Detailed research findings have identified specific methylated and cyanoethylated guanine (B1146940) adducts. After treating male F344 rats with MNPN, levels of 7-methylguanine (B141273) and O⁶-methylguanine were measured in the liver, nasal mucosa, esophagus, and oral tissues. nih.gov Notably, the highest concentrations of these methylated guanines were consistently found in the nasal cavity, irrespective of the method of administration (subcutaneous, intravenous, or oral swabbing). nih.gov This finding correlates with the observation that high doses of MNPN induced a significant number of malignant tumors in the nasal cavity of these rats. nih.gov

Further investigation into the metabolic pathways of MNPN revealed its capacity to cyanoethylate DNA. The metabolic product, 2-cyanoethyldiazohydroxide, is thought to be responsible for this reaction. nih.gov In vivo studies in F344 rats have led to the identification of 7-(2-cyanoethyl)guanine (B35090) and O⁶-(2-cyanoethyl)guanine. nih.gov Similar to the methylated adducts, the highest levels of these cyanoethylated adducts were detected in the nasal cavity, which is a primary target for the carcinogenic effects of MNPN. nih.gov

The presence of these specific DNA adducts, such as O⁶-methylguanine and O⁶-(2-cyanoethyl)guanine, is particularly significant as they are known to be highly miscoding lesions, meaning they can lead to mutations during DNA replication and contribute to the development of cancer.

Table 1: DNA Adducts of this compound Identified in F344 Rats

| Adduct Name | Tissue(s) Detected | Significance | Reference |

| 7-methylguanine | Liver, Nasal Mucosa, Esophagus, Oral Tissues | Biomarker of DNA methylation. Highest levels in the nasal cavity. | nih.gov |

| O⁶-methylguanine | Liver, Nasal Mucosa, Esophagus, Oral Tissues | A highly miscoding lesion, indicating significant carcinogenic potential. Highest levels in the nasal cavity. | nih.gov |

| 7-(2-cyanoethyl)guanine | Liver, Nasal Mucosa, Esophagus | Biomarker of DNA cyanoethylation. Highest levels in the nasal cavity. | nih.gov |

| O⁶-(2-cyanoethyl)guanine | Liver, Nasal Mucosa, Esophagus | A miscoding lesion resulting from the metabolic activation of MNPN. Highest levels in the nasal cavity. | nih.gov |

Urinary Metabolites as Exposure Indicators

The analysis of urinary metabolites is a common and non-invasive method for assessing exposure to a wide range of chemicals, including carcinogens. When a foreign compound like this compound enters the body, it is metabolized by enzymes into various other substances that are then excreted, primarily in the urine. The detection and quantification of these specific metabolites can provide a reliable indication of an individual's exposure to the parent compound.

For many carcinogens, particularly tobacco-specific nitrosamines, urinary metabolites are well-established biomarkers. For instance, the compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a metabolite of the tobacco carcinogen NNK, is a widely used biomarker to assess the risk of lung cancer. frontiersin.org However, based on the available scientific literature, specific urinary metabolites for this compound have not been detailed. While the metabolic pathways leading to DNA adduct formation have been investigated, the corresponding metabolites that would be excreted in urine have not been explicitly identified or quantified as biomarkers of exposure in the reviewed studies.

Epidemiological and Public Health Implications of 3 Methylnitrosamino Propionitrile

Association with Oral Squamous Cell Carcinoma (OSCC)

Oral squamous cell carcinoma (OSCC) represents the majority of oral cancers, with a global incidence that is on the rise. mdpi.commdpi.com A significant risk factor for OSCC is the habit of chewing areca nut, also known as betel nut. mdpi.com The carcinogenic properties of the areca nut are attributed to its alkaloid and nitrosamine (B1359907) content. researchgate.net MNPN, an areca-derived nitrosamine, has demonstrated carcinogenic potential in animal studies. nih.gov

In laboratory settings, the application of MNPN to the oral mucosa of rats resulted in the development of oral tumors. nih.gov While the incidence of oral tumors in one study was low, with only one tumor observed in a group of 30 rats after 61 weeks of treatment, the study also revealed that MNPN is a potent organ-specific carcinogen, inducing tumors in other sites. nih.gov The connection between areca nut chewing and OSCC is further supported by the detection of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical, in the oral cells of smokers. nih.govnih.gov This suggests a mechanism by which carcinogens like MNPN can initiate the process of cancer development. nih.gov

Furthermore, epidemiological studies have observed a significantly higher risk for oral cancer among Asian migrant communities who practice betel quid chewing compared to the native populations of the countries they have settled in. who.int In a screening of 300 betel nut chewers, 15.3% were found to have oral potentially malignant disorders (OPMDs), and one case of squamous cell carcinoma was confirmed. researchgate.net

Potential Link to Other Cancer Sites (e.g., esophagus, pharynx, larynx)

The carcinogenic effects of MNPN are not limited to the oral cavity. Animal studies have demonstrated its potential to induce tumors in various other organs.

Esophagus: In a study involving F344 rats, subcutaneous injections of MNPN led to the development of esophageal tumors in 27 out of 30 animals within 24 weeks. oup.com Another study where MNPN was applied to the oral cavity of rats also resulted in papillomas of the esophagus in 7% of the animals. nih.gov The International Agency for Research on Cancer (IARC) has determined that chewing betel quid with tobacco is a cause of cancer of the esophagus. who.int

Pharynx: The same study that found a high incidence of esophageal tumors in rats also reported that two animals developed pharyngeal carcinomas after being treated with MNPN. oup.com The IARC also links the habit of chewing betel quid with tobacco to cancer of the pharynx. who.int

Larynx: While direct evidence linking MNPN to laryngeal cancer is less established, the major risk factors for this type of cancer are tobacco smoking and chewing. ijopl.com Nitrosamines, the class of compounds to which MNPN belongs, are known carcinogens found in tobacco and are considered a significant risk factor for laryngeal cancer. ijopl.complos.org Studies have shown an increased risk of laryngeal cancer among those who chew tobacco. ijopl.com

The table below summarizes the findings from animal studies on the carcinogenicity of MNPN at different sites.

| Cancer Site | Animal Model | MNPN Administration | Tumor Incidence |

| Esophagus | F344 Rats | Subcutaneous injection | 27/30 (90%) oup.com |

| Esophagus | Rats | Oral swabbing | 7% (papillomas) nih.gov |

| Pharynx | F344 Rats | Subcutaneous injection | 2/30 (6.7%) oup.com |

| Nasal Cavity | F344 Rats | Subcutaneous injection | 21/30 (70%) oup.com |

| Nasal Cavity | Rats | Oral swabbing | 80% nih.gov |

| Tongue | F344 Rats | Subcutaneous injection | 11/30 (36.7%) oup.com |

| Lung | Rats | Oral swabbing | 13% (adenomas) nih.gov |

| Liver | Rats | Oral swabbing | 10% nih.gov |

Role in Betel Quid Chewing-Associated Cancers

Betel quid, a mixture that commonly includes areca nut, slaked lime, and often tobacco, is chewed by millions of people worldwide and is recognized as a human carcinogen. who.inttandfonline.comnih.gov The practice of chewing betel quid is strongly associated with an increased risk of cancers of the oral cavity, pharynx, and esophagus. who.intnih.gov

The carcinogenic nature of betel quid is attributed to the various components of the quid, with the areca nut itself being classified as a Group 1 carcinogen by the IARC. who.intresearchgate.net The alkaloids present in the areca nut, primarily arecoline (B194364), are metabolized into carcinogenic nitrosamines, including MNPN. who.inttandfonline.comnih.gov The conditions within the oral cavity of a chewer, particularly the pH and the presence of nitrite (B80452), are conducive to the formation of these nitrosamines. who.intnih.gov

The addition of tobacco to the betel quid significantly enhances its carcinogenic potential. oup.comiarc.fr In-vitro studies have shown that the nitrosation of arecoline to form MNPN is more likely when tobacco is part of the quid. oup.com

Research has consistently shown that MNPN is a potent carcinogen in animal models, inducing tumors at various sites, including the oral cavity, esophagus, and nasal cavity, regardless of the method of administration. nih.govoup.comnih.gov The presence of MNPN in the saliva of betel quid chewers provides a direct link between the chewing habit and exposure to this powerful carcinogen. nih.gov

The table below outlines the components of betel quid and their role in carcinogenesis.

| Component | Role in Carcinogenesis |

| Areca Nut | Contains arecoline, a precursor to the carcinogen MNPN. who.intnih.gov Classified as a Group 1 carcinogen by the IARC. who.intresearchgate.net |

| Slaked Lime | Creates an alkaline environment in the oral cavity which can enhance the generation of reactive oxygen species, contributing to cellular damage. |

| Tobacco | A known carcinogen that contains tobacco-specific nitrosamines. ijopl.complos.org Its inclusion in betel quid increases the likelihood of MNPN formation. oup.com |

| Betel Leaf | While some studies suggest potential antioxidant properties, its role in the overall carcinogenicity of the quid is complex and may be influenced by other ingredients. |

Interactions and Modulating Factors in 3 Methylnitrosamino Propionitrile Carcinogenesis

Synergistic Effects with Other Areca Nut Constituents (e.g., Arecoline)

MNPN is a nitrosated derivative of arecoline (B194364), the primary alkaloid in the areca nut. nih.govnih.gov The carcinogenic process is often a result of the combined effects of multiple compounds found within the areca nut quid.

Arecoline itself has been shown to exhibit cytotoxic and genotoxic effects. nih.gov It can induce cell cycle arrest, DNA damage, and inhibit DNA repair mechanisms. nih.gov Studies have demonstrated that arecoline can render human oral fibroblasts more susceptible to other reactive substances by reducing glutathione (B108866) S-transferase (GST) activity, an important enzyme in detoxification. nih.gov This depletion of cellular defense mechanisms can create an environment where the carcinogenic effects of MNPN are amplified.

Furthermore, aqueous extracts of areca nut, containing a mixture of alkaloids and other compounds, have been shown to be cytotoxic and genotoxic to human buccal epithelial cells. researchgate.net These extracts can decrease cell survival, damage cell membranes, and cause DNA single-strand breaks and DNA-protein cross-links. researchgate.net The presence of these additional damaging agents alongside MNPN likely contributes to a synergistic enhancement of carcinogenesis. The combined exposure to multiple carcinogens and tumor promoters within the areca nut quid can accelerate the process of malignant transformation.

Influence of Tobacco Components

The addition of tobacco to the betel quid, a common practice in many regions, significantly increases the carcinogenic risk. nih.gov Tobacco contains its own set of potent carcinogens, most notably the tobacco-specific nitrosamines (TSNAs) such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govnih.gov

When used concurrently, the carcinogens from both areca nut and tobacco can have an additive or synergistic effect. It is believed that the nitrosation process that forms MNPN from arecoline is more likely to occur when tobacco is part of the quid. nih.gov The presence of tobacco-specific nitrosamines like NNK, which are potent carcinogens in their own right, alongside MNPN, creates a multi-pronged assault on the cells of the oral mucosa. nih.govnih.gov

Research comparing the carcinogenicity of MNPN and NNK has shown that both are strong organ-specific carcinogens, inducing tumors in animal models even when applied at sites distant from where the tumors develop. nih.gov Co-exposure to these compounds, as occurs in betel quid with tobacco chewers, can lead to a broader range of DNA damage and cellular stress, thereby increasing the likelihood of cancer development. nih.govnih.gov The combination of areca nut and tobacco results in a higher incidence of oral cancer than chewing areca nut alone. nih.gov

Oral Microbiome Dysbiosis and 3-(Methylnitrosamino)propionitrile Exposure

The oral cavity hosts a complex and diverse community of microorganisms known as the oral microbiome. A balanced microbiome, or eubiosis, is crucial for maintaining oral health. However, exposure to carcinogens like those found in areca nut and tobacco can disrupt this balance, leading to a state of dysbiosis. nih.gov

Oral dysbiosis is characterized by a shift in the composition and function of the oral microbiota, often with an increase in pathogenic bacteria and a decrease in beneficial species. clinicaltrials.gov This altered microbial environment can contribute to carcinogenesis in several ways. Certain bacteria can metabolize compounds from areca nut and tobacco into more potent carcinogens.

While direct studies on the interaction between MNPN and the oral microbiome are limited, it is known that metabolites of areca nut can alter the oral microbiome's composition and diversity. nih.gov This can lead to chronic inflammation and oxidative stress, both of which are enabling characteristics of cancer. nih.gov An unhealthy oral microbiome can create a pro-inflammatory environment that may promote the carcinogenic effects of MNPN and other co-existing carcinogens.

Viral Co-factors in Oral Carcinogenesis (e.g., HPV, HSV-1)

Viral infections are another important co-factor in the development of oral cancers. Certain viruses, known as oncoviruses, can infect the cells of the oral mucosa and contribute to their transformation into cancer cells. mdpi.com The International Agency for Research on Cancer (IARC) has classified several viruses as human carcinogens. mdpi.com

The most well-known viral co-factor in oral carcinogenesis is the Human Papillomavirus (HPV), particularly high-risk subtypes like HPV16 and HPV18. researchgate.net While the primary risk factors for oral cancer in many parts of the world are tobacco and areca nut use, viral infections can act as a "second hit," further increasing the risk of cancer.

Challenges and Future Directions in 3 Methylnitrosamino Propionitrile Research

Elucidating Undiscovered Carcinogenic Pathways

The primary known carcinogenic action of MNPN involves metabolic activation and subsequent DNA methylation. nih.gov Like other N-nitrosamines, MNPN requires metabolic processing, generally catalyzed by cytochrome P450 (CYP) enzymes, to become a reactive agent capable of alkylating DNA. mdpi.comnih.gov Studies have shown that MNPN treatment leads to the formation of 7-methylguanine (B141273) and O6-methylguanine in tissues such as the nasal mucosa and liver in F344 rats. nih.gov The highest levels of these DNA adducts were found in the nasal cavity, the principal site of tumor induction at high doses. nih.gov

However, the full spectrum of carcinogenic pathways initiated by MNPN is likely more complex. Future research must focus on identifying other signaling cascades that contribute to tumorigenesis. For example, the related tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), is known to stimulate cell proliferation by activating signaling pathways independent of its genotoxic effects. nih.govresearchgate.net These include the transactivation of the epidermal growth factor receptor (EGFR) and the activation of nuclear factor-kappa B (NF-κB), leading to the upregulation of proteins like cyclin D1 that drive the cell cycle. nih.govresearchgate.net

Future investigations should explore whether MNPN similarly affects these or other cell proliferation and survival pathways. A key challenge is to map the specific CYP enzymes responsible for MNPN activation and to understand how its metabolites interact with cellular machinery beyond DNA alkylation. Unraveling these undiscovered pathways is essential for a comprehensive understanding of MNPN's carcinogenicity and for identifying novel targets for intervention.

Development of Advanced Animal and Cellular Models

Research on MNPN has historically relied on the F344 rat model, which has been instrumental in demonstrating its potent carcinogenicity and organ specificity. nih.govnih.gov While valuable, traditional animal models may not fully recapitulate the complexities of human physiology and disease progression. insphero.commdpi.com The future of MNPN research hinges on the development and application of more sophisticated models.

Advanced Animal Models: The creation of "humanized" mice, which possess components of the human immune system or liver, could provide more accurate insights into MNPN metabolism and the human immune response to MNPN-induced cellular damage. mdpi.comnih.gov Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, could be adapted to study the progression of MNPN-induced tumors and to test the efficacy of potential therapies in a more clinically relevant context. nih.govnih.gov

Advanced Cellular Models: Moving beyond standard 2D cell cultures, three-dimensional (3D) organoid and spheroid models derived from human nasal, esophageal, or liver cells offer a significant leap forward. insphero.com These models mimic the structure and function of human organs more accurately and can be used to study tissue-specific toxicity and carcinogenic mechanisms. insphero.com Furthermore, the application of CRISPR-Cas9 gene-editing technology to create specific cell lines, for instance, with knockouts of certain CYP enzymes or DNA repair genes, can help to precisely dissect the molecular pathways involved in MNPN carcinogenesis. nih.gov

Comparison of Research Models for MNPN Study

| Model Type | Description | Advantages for MNPN Research | Limitations |

|---|---|---|---|

| F344 Rat | The traditional in vivo model used to establish MNPN's carcinogenicity. nih.gov | Proven to develop tumors in relevant organs (nasal cavity, liver); provides systemic biological context. nih.govnih.gov | Species differences in metabolism and physiology may not fully reflect human responses. insphero.com |

| Humanized Mice | Immunodeficient mice transplanted with human cells or genes (e.g., for liver enzymes or immune system components). mdpi.comnih.gov | Allows for the study of MNPN metabolism by human enzymes and human immune response in an in vivo setting. | Complex to create; potential for interspecies incompatibilities. mdpi.com |

| 3D Organoids/Spheroids | Self-organizing 3D cell cultures derived from human stem cells that mimic organ structure and function. insphero.com | Provides a high-throughput platform to study human tissue-specific responses to MNPN, bridging the gap between cell culture and animal models. insphero.com | Lack of systemic circulation and inter-organ interactions. |

| CRISPR-Edited Cell Lines | Cells genetically modified to add or remove specific genes. nih.gov | Enables precise investigation of the roles of specific genes (e.g., CYP enzymes, DNA repair genes) in MNPN's carcinogenic pathway. nih.gov | Does not capture the complexity of a whole organism. |

Refinement of Biomarker Panels for Early Detection

Early detection of cancers induced by carcinogens like MNPN is crucial for improving patient outcomes. The discovery that MNPN forms DNA adducts such as O6-methylguanine provides a foundational biomarker for exposure. nih.gov However, detecting these adducts often requires invasive tissue biopsies. The future lies in developing non-invasive or minimally invasive biomarker panels with high sensitivity and specificity.

A significant opportunity exists in the analysis of liquid biopsies, such as blood or saliva. nih.gov DNA methylation patterns are promising biomarkers due to their stability and presence in bodily fluids. nih.govnih.gov Future research should focus on identifying unique DNA methylation signatures in circulating cell-free DNA (cfDNA) that are specific to MNPN-induced cellular changes. nih.gov Multi-cancer early detection (MCED) tests, which use machine learning to analyze methylation patterns in cfDNA, have shown the ability to detect cancer signals up to three years before a clinical diagnosis, highlighting the potential of this approach. asco.org

Refined biomarker panels could integrate multiple data types ("multi-omics") for greater accuracy. nih.gov This could involve combining cfDNA methylation profiles with the detection of specific circulating proteins (like Mesothelin or Fibulin-3, which are biomarkers for other cancers) and circulating microRNAs. nih.gov Developing a comprehensive panel that can detect the early stages of MNPN-related carcinogenesis would be a major breakthrough for at-risk populations, such as long-term betel quid chewers.

Strategies for Carcinogenesis Prevention and Intervention

Preventing the initiation of cancer after exposure to MNPN is the ultimate goal. Strategies for prevention can be broadly categorized into two main approaches: inhibiting the metabolic activation of MNPN and blocking its carcinogenic effects at a cellular level. nih.gov

Chemoprevention: This approach uses natural or synthetic agents to suppress carcinogenesis. mdpi.comnih.gov For N-nitrosamines, a key strategy is to inhibit the cytochrome P450 enzymes that are responsible for their metabolic activation. nih.gov Future research should screen for specific inhibitors of the CYP enzymes that metabolize MNPN. Another avenue is the use of agents that can scavenge the reactive electrophiles produced during MNPN metabolism before they can damage DNA. nih.gov For instance, ascorbic acid (Vitamin C) has been shown to be effective in reducing the endogenous formation of N-nitrosamines. nih.gov

Nutritional interventions with phytochemicals found in fruits and vegetables, such as curcumin (B1669340) and green tea polyphenols, offer another promising direction. mdpi.com These compounds often possess antioxidant and anti-inflammatory properties that can counteract the carcinogenic process. mdpi.com Investigating the efficacy of these natural compounds in blocking MNPN-induced DNA damage and cell proliferation in advanced cellular and animal models is a critical next step. Furthermore, developing strategies to enhance the cell's own DNA repair mechanisms could help to reverse the genotoxic effects of MNPN, providing another layer of intervention.

Q & A

Q. What are the validated methods for synthesizing MNPN with high purity, and how can researchers optimize yield while minimizing byproducts?

MNPN synthesis typically involves nitrosation reactions under controlled acidic conditions. Key steps include:

- Using methylamine and propionitrile precursors with sodium nitrite in an acidic medium (e.g., HCl) .

- Monitoring reaction temperature (4–10°C) to avoid excessive exothermic side reactions.

- Purification via liquid-liquid extraction and column chromatography to isolate MNPN from nitrosamine byproducts.

Yield optimization requires adjusting molar ratios (e.g., 1:1.2 methylamine to nitrite) and inert atmospheres to prevent oxidation. Analytical validation using HPLC-MS or GC-MS is critical for purity assessment (>98%) .

Q. What standardized protocols exist for detecting MNPN in biological matrices, and how can sensitivity be improved?

MNPN detection in tissues/fluids involves:

- Extraction : Solid-phase extraction (SPE) using C18 columns with methanol elution.

- Quantification : LC-MS/MS with electrospray ionization (ESI) in positive ion mode.

- Calibration : Isotope-labeled internal standards (e.g., MNPN-d6) to correct for matrix effects.

Sensitivity enhancements include derivatization with pentafluorophenyl reagents to improve ionization efficiency. Limit of detection (LOD) can reach 0.1 ng/mL with optimized fragmentation transitions (e.g., m/z 130 → 85) .

Q. What are the primary mechanisms of MNPN-induced cytotoxicity, and which in vitro models are most reliable?

MNPN generates reactive oxygen species (ROS) via metabolic activation by cytochrome P450 enzymes (e.g., CYP2E1), leading to DNA alkylation and mitochondrial dysfunction. Recommended models:

- HepG2 cells : For hepatic toxicity assessment, with ROS measured via DCFH-DA fluorescence.

- Ames test : To evaluate mutagenicity using TA1535 Salmonella strains.

Dose-response studies should include NAC (N-acetylcysteine) controls to confirm ROS-mediated pathways .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo carcinogenicity data for MNPN be methodologically addressed?

Contradictions often arise from metabolic differences (e.g., hepatic vs. extrahepatic activation). Resolve via:

- Interspecies comparisons : Use humanized CYP2E1 transgenic mice to mirror human metabolic pathways.

- Dosimetry adjustments : Apply physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro doses with in vivo exposures.

- Omics integration : Transcriptomic profiling of liver/kidney tissues to identify pathway-specific effects missed in vitro .

Q. What computational strategies predict MNPN’s reactivity with biomolecules, and how can these guide experimental design?

- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict DNA adduct formation (e.g., methyl group transfer to guanine).

- Molecular Dynamics (MD) : Simulate MNPN-CYP2E1 binding affinities under varying pH conditions.

Validate predictions with experimental mutagenicity assays (e.g., Comet assay for DNA damage) .

Q. How should researchers design longitudinal studies to assess MNPN’s chronic toxicity while addressing ethical and methodological constraints?

- Ethical compliance : Follow OECD Guideline 453 (chronic toxicity/carcinogenicity) with approval from institutional animal care committees. Include humane endpoints (e.g., tumor size thresholds) .

- Sampling strategy : Multi-timepoint biopsies (e.g., 6, 12, 18 months) to track histopathological changes.